Azadirachtin
Overview
Description
Azadirachtin is a highly oxidized tetranortriterpenoid compound belonging to the limonoid group. It is a secondary metabolite present in neem seeds (Azadirachta indica). This compound is known for its potent insecticidal properties and has been widely used in agriculture as a biopesticide .
Mechanism of Action
Azadirachtin, a tetranortriterpenoid derived from the neem seed of the Indian neem tree (Azadirachta indica), is a prominent biopesticide used worldwide due to its potent insecticidal properties .
Target of Action
This compound primarily targets insects, acting as a powerful antifeedant and insect growth disruptor . It interferes with the feeding behavior of insects, reducing their appetite and inhibiting feeding . It also disrupts the insect’s molting process, leading to developmental disorders or even death .
Mode of Action
This compound interacts with its targets by affecting the insect’s endocrine system. It interferes with certain mediators that regulate the synthesis and release of ecdysone, a hormone crucial for insect development . It also disrupts the production of neuropeptides in the insect’s brain, further inhibiting growth and development . Additionally, this compound acts as a repellent, deterring insects from laying eggs on treated surfaces .
Biochemical Pathways
This compound affects several biochemical pathways in insects. It impacts the insect’s intestinal environment, causing a significant decrease in the levels of glutathione S-transferase (GST) and carboxylase (CarE), enzymes involved in detoxification and metabolism . . These changes can lead to disruptions in the insect’s normal physiological functions.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After topical application, this compound exhibits high toxicity during the formation of pupae, leading to the inhibition of adult formation . .
Result of Action
The action of this compound results in molecular and cellular effects in insects. It causes a decrease in the number of microvilli and sparsity of midgut columnar cell matrices, with many columnar cells bursting and releasing cell debris . This leads to an inhibition of the growth and development of insects .
Action Environment
This compound is environmentally compatible and poses minimal risk to beneficial insects, non-target organisms, and the overall ecosystem . Its effectiveness can be influenced by environmental factors such as uv light and extreme ph conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azadirachtin has a complex molecular structure, making its total synthesis challenging. The first total synthesis was completed by Steven Ley’s research group at the University of Cambridge in 2007. The synthesis involved a relay approach, where a heavily functionalized decalin intermediate was synthesized on a small scale and then derived from the natural product for gram-scale operations .
Industrial Production Methods
Industrial production of this compound typically involves extraction from neem seeds. The process includes disintegrating neem seeds/kernels into a powder, followed by continuous extraction using methanol or ethanol at ambient temperature. The extract is then concentrated and subjected to phase separation using petroleum ether or hexane. The denser phase containing this compound is further purified to obtain a dry solid powder with high purity .
Chemical Reactions Analysis
Types of Reactions
Azadirachtin undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its complex structure, it presents both secondary and tertiary hydroxyl groups, an enol ether, acetal, hemiacetal, tetra-substituted epoxide, and multiple carboxylic esters .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve ambient temperatures and specific pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Azadirachtin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its antifeedant and growth-disrupting effects on various insect species.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used as a biopesticide in agriculture to control pests and reduce crop losses .
Comparison with Similar Compounds
Azadirachtin is unique due to its complex structure and potent insecticidal properties. Similar compounds include other limonoids found in neem, such as nimbin and salannin. this compound is considered the most effective among them due to its broad-spectrum activity and low toxicity to non-target organisms .
Properties
CAS No. |
11141-17-6 |
---|---|
Molecular Formula |
C35H44O16 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
FTNJWQUOZFUQQJ-KEGXRQICSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
SMILES |
O=C([C@@]1(O)OC[C@@]2([C@@H](OC(/C(C)=C/C)=O)C[C@H]3OC(C)=O)[C@]1([H])[C@@]([C@]45[C@](O5)(C)[C@]6([H])[C@]7(O)[C@](OC=C7)([H])O[C@@]4([H])C6)(C)[C@H](O)[C@]8([H])OC[C@@]3(C(OC)=O)[C@]82[H])OC |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Appearance |
Solid powder |
Color/Form |
Microcrystalline powder Yellow green powde |
flash_point |
Flash point > 58 °C >137 °F (Closed cup) |
melting_point |
154-158 °C |
11141-17-6 | |
physical_description |
Yellow-green solid; [HSDB] |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable in the dark. DT50 50 days (pH 5, room temperature); rapidly decomposed at higher temperatures, in alkaline and strongly acidic media. |
solubility |
Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane. In water, 0.26 g/L at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
azadirachtin azadirachtin A azadyrachtin bioneem neemix |
vapor_pressure |
2.7X10-11 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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